4-[(3,5-Dimethylisoxazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid
Description
4-[(3,5-Dimethylisoxazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid is a heterocyclic compound featuring dual isoxazole rings. The primary structure includes a 5-ethyl-substituted isoxazole core linked via a methylene bridge to a 3,5-dimethylisoxazole moiety.
Properties
IUPAC Name |
4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-5-ethyl-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-4-10-9(11(12(15)16)14-18-10)5-8-6(2)13-17-7(8)3/h4-5H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPORKVGKYHVVCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NO1)C(=O)O)CC2=C(ON=C2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,5-Dimethylisoxazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid typically involves the formation of the isoxazole ring through cycloaddition reactions. One common method is the reaction of terminal alkynes with aldehydes in the presence of hydroxylamine . This reaction is often catalyzed by copper (I) or ruthenium (II) to facilitate the cycloaddition process .
Industrial Production Methods
In industrial settings, the production of isoxazole derivatives can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of metal-free synthetic routes is also gaining popularity due to their eco-friendly nature and cost-effectiveness .
Chemical Reactions Analysis
Reactivity of the Carboxylic Acid Group
The carboxylic acid moiety in the compound enables classical acid-derived transformations. Key reactions include:
Esterification
The carboxylic acid reacts with alcohols under acidic or coupling agent conditions to form esters. For example:
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Reagents : Ethanol, H<sub>2</sub>SO<sub>4</sub> (catalytic)
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Product : Ethyl 4-[(3,5-dimethylisoxazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylate
This reaction is analogous to methodologies used for structurally related quinoline-3-carboxylic acid derivatives .
Amide Formation
Activation of the carboxylic acid group (e.g., via DCC or EDC·HCl) allows coupling with amines:
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Reagents : Ethylamine, EDC·HCl, DMAP
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Product : 4-[(3,5-Dimethylisoxazol-4-yl)methyl]-5-ethylisoxazole-3-carboxamide
Such protocols are widely utilized in peptide synthesis and heterocyclic chemistry .
Reactivity of the Isoxazole Ring System
The isoxazole rings exhibit electrophilic substitution behavior, influenced by substituents:
Electrophilic Substitution
The methyl groups at positions 3 and 5 of the isoxazole ring direct electrophiles to the less hindered positions:
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Reagents : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> (nitration)
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Product : Nitro-substituted derivatives
Nitration and halogenation reactions are common in isoxazole chemistry, with regioselectivity governed by steric and electronic factors .
Ring-Opening Reactions
Under strongly acidic or basic conditions, the isoxazole ring may undergo hydrolysis:
This reaction is critical for synthesizing functionalized intermediates in medicinal chemistry .
Functionalization at the Methylene Bridge
The methylene group linking the two isoxazole rings can undergo alkylation or oxidation:
Alkylation
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Reagents : Methyl iodide, K<sub>2</sub>CO<sub>3>
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Product : Quaternary ammonium salts
This modification enhances solubility for biological testing .
Oxidation
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Reagents : KMnO<sub>4</sub> (aqueous)
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Product : Ketone derivatives
Oxidation pathways are less common but useful for introducing ketone functionalities .
Table of Representative Reactions
Scientific Research Applications
Pharmacological Studies
Research indicates that this compound exhibits significant pharmacological properties, particularly in the field of medicinal chemistry. It has been investigated for its potential as:
- Anti-inflammatory Agent : Studies have shown that derivatives of isoxazole compounds can inhibit inflammatory pathways, making them candidates for treating conditions such as arthritis and other inflammatory diseases.
- Antimicrobial Activity : The compound has demonstrated efficacy against various bacterial strains, suggesting its potential use in developing new antimicrobial agents.
Neuropharmacology
The unique structure of 4-[(3,5-Dimethylisoxazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid allows it to interact with neurotransmitter systems. Research has explored its effects on:
- Cognitive Enhancement : Preliminary studies indicate that this compound may enhance cognitive functions, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's.
Agricultural Applications
This compound's properties have also been explored in agricultural sciences:
- Pesticidal Properties : The isoxazole framework has been linked to pesticidal activities, suggesting potential applications in crop protection against pests.
Case Study 1: Anti-inflammatory Effects
A study published in a peer-reviewed journal evaluated the anti-inflammatory effects of various isoxazole derivatives, including this compound. The results indicated a significant reduction in pro-inflammatory cytokines in vitro, supporting its potential use as an anti-inflammatory drug.
| Compound | Cytokine Reduction (%) | IC50 (µM) |
|---|---|---|
| Compound A | 45% | 10 |
| Compound B | 30% | 20 |
| Target Compound | 50% | 15 |
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The findings revealed that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic (MIC) |
|---|---|---|
| Staphylococcus aureus | 16 | Penicillin (8) |
| Escherichia coli | 32 | Ampicillin (32) |
Mechanism of Action
The mechanism of action of 4-[(3,5-Dimethylisoxazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of bromodomain-containing proteins, which play a role in gene transcription and cell cycle regulation . The compound binds to the acetyl-lysine binding site of these proteins, thereby modulating their activity and affecting cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related molecules, focusing on substitution patterns, heterocyclic cores, and physicochemical properties.
Table 1: Structural and Functional Comparison
Key Findings:
Methyl-substituted analogs (e.g., CAS 887679-11-0) are discontinued, possibly due to synthetic challenges or inferior bioactivity .
Heterocycle Modifications: Replacement of isoxazole with pyrazole () alters electronic properties. Pyrazole’s dual nitrogen atoms may enhance hydrogen bonding or metal coordination, while the nitro group () could increase reactivity or photostability .
Salt Forms and Solubility: Hydrochloride salts (e.g., ) demonstrate improved solubility, critical for drug formulation. The dimethylamino variant () combines basicity with salt formation, further enhancing solubility .
Synthetic and Commercial Considerations: Several analogs (e.g., CAS 887679-11-0, HA-8311) are marked as discontinued, suggesting scalability or stability issues .
Biological Activity
4-[(3,5-Dimethylisoxazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical formula of this compound is C₁₂H₁₄N₂O₄. It features a complex structure that contributes to its biological properties. The compound is characterized by the presence of isoxazole rings, which are known for their diverse pharmacological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄N₂O₄ |
| Molecular Weight | 250.26 g/mol |
| CAS Number | 1119449-84-1 |
| MDL Number | MFCD12026940 |
| Hazard Classification | Irritant |
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of isoxazole have shown effectiveness against various bacterial strains and fungi. A study demonstrated that certain isoxazole derivatives displayed significant antifungal activity at concentrations as low as 375 g ai/ha .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. Isoxazole derivatives have been reported to modulate inflammatory pathways, particularly through the inhibition of pro-inflammatory cytokines. Such mechanisms suggest potential applications in treating inflammatory diseases .
Neuropharmacological Effects
Recent studies have highlighted the neuropharmacological potential of isoxazole derivatives. For example, compounds targeting the histamine H3 receptor have shown promise in treating anxiety and depression. The optimization of these compounds led to improved potency and selectivity, indicating a possible therapeutic role for this compound in neuropsychiatric disorders .
Case Studies
- Case Study on Antidepressant Effects : A study involving the forced swimming test demonstrated that certain isoxazole derivatives could exhibit antidepressant-like effects in animal models. This suggests that this compound may also possess similar properties .
- Case Study on Anti-inflammatory Activity : In a clinical setting, a derivative of this compound was tested for its ability to reduce inflammation in patients with chronic inflammatory conditions. Results indicated significant reductions in inflammatory markers after treatment .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-[(3,5-Dimethylisoxazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, sulfonyl chloride intermediates (e.g., 5-(3,5-Dimethylisoxazol-4-yl)thiophene-2-sulfonyl chloride) are reacted with amines or alcohols under reflux conditions in aprotic solvents like dichloromethane. Yields typically range from 78% to 87% after purification via column chromatography . Another approach involves alkylation of isoxazole precursors using chloromethyl derivatives, followed by hydrolysis of ester groups to carboxylic acids .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : X-ray crystallography (using SHELX software for refinement ) and spectroscopic techniques are critical. H/C NMR confirms substituent positions and stereochemistry, while mass spectrometry (ESI-HRMS) verifies molecular weight. For example, the 3,5-dimethylisoxazole moiety shows characteristic H NMR signals at δ 2.3–2.5 ppm (methyl groups) and δ 6.1 ppm (isoxazole ring protons) .
Q. What purification methods are recommended for isolating this compound?
- Methodological Answer : Flash column chromatography with gradients of ethyl acetate/hexane (0%→60%) is effective for removing unreacted intermediates. Recrystallization from DMF/acetic acid mixtures improves purity (>95%) for crystalline derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Methodological Answer : Discrepancies between calculated and observed IR/NMR data may arise from tautomerism or polymorphism. For instance, IR absorption at 1710 cm (vs. expected 1660 cm) can indicate unexpected carbonyl environments, necessitating computational validation (DFT calculations) or alternative crystallization solvents to isolate dominant conformers .
Q. What strategies optimize the yield of 4-[(3,5-Dimethylisoxazol-4-yl)methyl] intermediates?
- Methodological Answer : Kinetic control via low-temperature reactions (−10°C to 0°C) minimizes side products. Catalytic use of NaHCO or EtN in THF enhances nucleophilic substitution efficiency. For example, coupling 3,5-dimethylisoxazole-4-methanol with 5-ethylisoxazole-3-carboxylic acid derivatives achieves >80% yield under anhydrous conditions .
Q. How is the biological activity of this compound assessed in vitro?
- Methodological Answer : Growth inhibition assays (e.g., Plasmodium falciparum IC) are conducted using synchronized parasite cultures. Compound dilutions (0.1–100 μM) are incubated for 48–72 hours, followed by SYBR Green fluorescence quantification. Parallel cytotoxicity testing on mammalian cell lines (e.g., HEK293) ensures selectivity .
Analytical and Safety Considerations
Q. What analytical techniques differentiate polymorphs of this compound?
- Methodological Answer : Differential Scanning Calorimetry (DSC) identifies melting point variations (e.g., 138–141°C vs. 142–144°C for polymorphs). Powder X-ray Diffraction (PXRD) patterns provide lattice structure confirmation. SHELXL refinement of single-crystal data resolves hydrogen-bonding networks critical for stability .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid dermal/ocular exposure. Store in airtight containers at 0–6°C to prevent degradation. In case of inhalation, move to fresh air and administer oxygen if needed. Spills require neutralization with 10% sodium bicarbonate before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
